molecular formula C12H9BrO2 B1326549 2-(6-Bromonaphthalen-2-yl)acetic acid CAS No. 32721-06-5

2-(6-Bromonaphthalen-2-yl)acetic acid

Cat. No. B1326549
CAS RN: 32721-06-5
M. Wt: 265.1 g/mol
InChI Key: NGDBDFPLVIBCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromonaphthalen-2-yl)acetic acid is a chemical compound that can be derived from 2-bromonaphthalene. It is related to the field of organic chemistry and is of interest for its potential applications in pharmaceuticals and cosmetics. The compound is characterized by the presence of a bromine atom and an acetic acid moiety attached to a naphthalene ring system.

Synthesis Analysis

The synthesis of derivatives of 2-bromonaphthalene, such as 2-(6-Bromonaphthalen-2-yl)acetic acid, can be achieved through Friedel–Crafts acetylation. The acetylation of 2-bromonaphthalene results in mixtures of isomers, including 1-acetyl-7-bromonaphthalene and 2-acetyl-6-bromonaphthalene. The ratio of these isomers varies depending on the solvent used, with different reactivities observed at various positions on the naphthalene ring. For instance, the 8-position is less reactive compared to the alpha and beta positions of naphthalene .

Molecular Structure Analysis

The molecular structure of 2-(6-Bromonaphthalen-2-yl)acetic acid would include a naphthalene ring system with a bromine atom and an acetic acid group. The positions of these substituents on the naphthalene ring are crucial for the compound's reactivity and properties. The reactivity at different positions on the naphthalene ring has been studied, providing insights into the electronic effects of the bromine atom and how it influences the overall molecular structure .

Chemical Reactions Analysis

The chemical reactions involving 2-bromonaphthalene derivatives are influenced by the presence of the bromine atom, which can direct further substitution reactions. The Friedel–Crafts acetylation mentioned earlier is a key reaction for synthesizing acetylated derivatives. The reactivity of the bromonaphthalene compound in different solvents suggests that the electronic nature of the solvent can significantly affect the outcome of the reaction .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(6-Bromonaphthalen-2-yl)acetic acid are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the use of 2-bromoacetyl-6-methoxynaphthalene as a prechromatographic fluorescent labeling reagent indicates that bromonaphthalene derivatives can be designed to exhibit fluorescence. This property is useful for the analysis of dicarboxylic acids in complex pharmaceutical and cosmetic formulations when analyzed by reversed-phase HPLC with fluorescence detection .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study involved the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One by condensing derivatives of 2-(6-Bromonaphthalen-2-yl)acetic acid. These compounds were characterized and evaluated for antimicrobial activities, demonstrating excellent antimicrobial properties (Sherekar, Kakade, & Padole, 2021).

Chemical Synthesis and Observations

  • Research on the synthesis of chrysen-6-ol and benzo[c]phenanthren-5-ol derivatives highlighted the use of (2-phenylnaphthalen-1-yl)acetic acid derivatives and (1-phenylnaphthalen-2-yl)acetic acid derivatives, including the bromonaphthalene variant. This study observed unusual reactions and product formations during the intramolecular cyclization process (Samanta, Kar, & Sarkar, 2012).

Biocompatible Chromophore Synthesis

  • A significant application was found in the synthesis of DANPY derivatives (dialkylaminonaphthylpyridinium), where 2-amino-6-bromonaphthalenes were produced through condensation under Bucherer conditions. These derivatives demonstrate potential in DNA-based biophotonics and cellular staining due to their biocompatible properties (Kingsbury, Elder, Johnson, Smolarski, Zeitler, & Armbruster, 2019).

Antioxidant and Selective Inhibitory Studies

  • Transition metal complexes of novel amino acid bearing Schiff base ligand were synthesized and characterized. This research, involving derivatives related to 2-(6-Bromonaphthalen-2-yl)acetic acid, explored their antioxidant properties and selective inhibitory effects on xanthine oxidase, with some compounds showing promising results (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Antimicrobial Studies

properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDBDFPLVIBCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649037
Record name (6-Bromonaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromonaphthalen-2-yl)acetic acid

CAS RN

32721-06-5
Record name (6-Bromonaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.